8-hydroxyquinoline-5-sulfonic Acid Hydrate

Catalog No.
S3708709
CAS No.
207386-92-3
M.F
C9H9NO5S
M. Wt
243.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-hydroxyquinoline-5-sulfonic Acid Hydrate

CAS Number

207386-92-3

Product Name

8-hydroxyquinoline-5-sulfonic Acid Hydrate

IUPAC Name

8-hydroxyquinoline-5-sulfonic acid;hydrate

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

InChI

InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2

InChI Key

WUXYGIQVWKDVTJ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O

The exact mass of the compound 8-hydroxyquinoline-5-sulfonic Acid Hydrate is 243.02014356 g/mol and the complexity rating of the compound is 324. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

8-Hydroxyquinoline-5-sulfonic acid hydrate (CAS 207386-92-3) is a highly water-soluble, tridentate chelating agent and fluorogenic reagent. By incorporating a sulfonic acid group at the 5-position of the quinoline ring, this derivative overcomes the severe aqueous insolubility of the parent 8-hydroxyquinoline. It is primarily procured for trace metal analysis, pre- and post-column derivatization in high-performance liquid chromatography (HPLC), and the fabrication of solid-state optical sensors. The hydrate form ensures a predictable molecular weight during precise analytical formulation, preventing the hygroscopic variability often encountered with anhydrous equivalents .

Substituting 8-hydroxyquinoline-5-sulfonic acid hydrate with its parent compound, 8-hydroxyquinoline (8-HQ), fundamentally disrupts aqueous workflows. 8-HQ is practically insoluble in water (0.555 g/L at 20°C), necessitating the use of toxic organic co-solvents or complex liquid-liquid extraction steps. Furthermore, substituting 8-HQS with alternative aqueous fluorophores like Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) for aluminum detection results in quantitatively higher detection limits, failing to meet stringent environmental monitoring thresholds. Finally, utilizing the anhydrous form of 8-HQS instead of the hydrate introduces weighing errors during reagent preparation due to uncontrolled moisture uptake [1].

Aqueous Solubility and Elimination of Organic Solvents

The addition of the sulfonic acid group drastically alters the solubility profile of the quinoline core. While the parent 8-hydroxyquinoline (8-HQ) exhibits a poor aqueous solubility of just 0.555 g/L at 20°C, 8-hydroxyquinoline-5-sulfonic acid hydrate achieves a solubility exceeding 100 g/L in water. This quantitative shift allows for 100% aqueous-phase complexation and detection, entirely eliminating the need for organic co-solvents like chloroform or benzene in analytical workflows [1].

Evidence DimensionAqueous Solubility at 20°C
Target Compound Data>100 g/L (8-HQS hydrate)
Comparator Or Baseline0.555 g/L (8-HQ)
Quantified Difference>180-fold increase in aqueous solubility
ConditionsPure water at 20°C

Enables direct, environmentally friendly aqueous trace metal analysis without the cost and toxicity of organic solvent extraction.

Ultratrace Aluminum Detection Sensitivity

In HPLC post-column fluorimetric detection systems, 8-HQS provides quantitatively lower detection limits for metal ions compared to alternative reagents. For the detection of Al3+, 8-HQS-based methods routinely achieve limits of detection (LOD) as low as 0.5 µg/L to 1.0 µg/L. In contrast, alternative UV-spectrophotometric reagents such as Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid) yield higher detection limits, with published LODs ranging from 7 µg/L to 20 µg/L. This makes 8-HQS critical for quantifying aluminum species at toxicological and environmental levels [1].

Evidence DimensionLimit of Detection (LOD) for Al3+
Target Compound Data0.5 - 1.0 µg/L (using 8-HQS)
Comparator Or Baseline7 - 20 µg/L (using Tiron)
Quantified Difference7- to 40-fold improvement in detection limit
ConditionsHPLC post-column derivatization / fluorimetric vs UV detection

Essential for laboratories required to meet strict regulatory thresholds for aluminum in drinking water and biological samples.

Solid-Phase Immobilization for Reusable Optical Probes

The sulfonic acid group of 8-HQS serves as a highly functional anchoring site for immobilization onto solid supports, a feature absent in the parent 8-HQ. When grafted onto zirconia (ZrO2) to form a ZrO2-8-HQS probe, the system demonstrates a quantifiable fluorescence intensity enhancement (at λem = 517 nm) upon binding Zn2+, achieving a limit of detection of 5.2 µM. The robust interaction between the sulfonic acid head and the metal oxide surface prevents ligand leaching, enabling the fabrication of reusable chemo-probes [1].

Evidence DimensionZn2+ Detection Limit in Solid-State
Target Compound Data5.2 µM (ZrO2-8-HQS probe)
Comparator Or BaselineUnfunctionalized 8-HQ (lacks stable anchoring group for ZrO2)
Quantified DifferenceEnables stable solid-state sensing with 5.2 µM sensitivity
ConditionsAqueous media, pH 4–10, solid-state fluorescence (λex = 270 nm, λem = 517 nm)

Allows material scientists and sensor manufacturers to produce stable, reusable optical sensors for continuous water quality monitoring.

HPLC Post-Column Derivatization for Trace Metals

Due to its high aqueous solubility and low detection limits (0.5-1.0 µg/L for Al3+), this compound is a highly effective reagent for formulating post-column reagents in ion chromatography and HPLC systems analyzing drinking water and environmental samples [1].

Fabrication of Solid-State Chemo-Sensors

The sulfonic acid moiety acts as a robust anchor for covalent or electrostatic immobilization onto metal-organic frameworks (MOFs) and metal oxides (like ZrO2). This makes it a highly suitable precursor for manufacturing reusable, continuous-monitoring optical probes for Zn2+ and Al3+ [2].

Pure Aqueous Phase Homogeneous Catalysis and Chelation

For industrial processes requiring metal sequestration without the introduction of volatile organic compounds (VOCs), the >100 g/L aqueous solubility of 8-HQS hydrate provides a green-chemistry compliant alternative to standard lipophilic chelators [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

243.02014356 g/mol

Monoisotopic Mass

243.02014356 g/mol

Heavy Atom Count

16

UNII

N85KC14Z44

Wikipedia

8-hydroxy-5-quinolinesulfonic acid monohydrate

Dates

Last modified: 08-20-2023

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